molecular formula C12H11ClFN3 B11859702 6-(4-Fluorophenyl)picolinimidamide hydrochloride CAS No. 115193-80-1

6-(4-Fluorophenyl)picolinimidamide hydrochloride

Cat. No.: B11859702
CAS No.: 115193-80-1
M. Wt: 251.69 g/mol
InChI Key: RSUIIAHUVJUQAT-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)picolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by a pyridine backbone functionalized with a 4-fluorophenyl group at the 6-position and an amidine moiety. The amidine group is protonated to form the hydrochloride salt, enhancing solubility and stability.

Such derivatives are frequently explored in medicinal chemistry as enzyme inhibitors or receptor antagonists due to their ability to modulate target interactions through halogen bonding and steric effects .

Properties

CAS No.

115193-80-1

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

6-(4-fluorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

RSUIIAHUVJUQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-fluoroaniline with picolinic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

6-(4-Fluorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(4-fluorophenyl)picolinimidamide hydrochloride with structurally related compounds, focusing on substituent effects, synthetic efficiency, and physicochemical properties.

Substituent Position: Fluorophenyl Isomers

  • Reported suppliers include AKOS015849545 and KB-145349 .
  • 6-(3-/4-Chlorophenyl)picolinimidamide Hydrochloride ():

    • Chlorine’s stronger electron-withdrawing effect increases lipophilicity (Cl vs. F: logP difference ~0.5–1.0) and may enhance metabolic stability.
    • The 4-chloro derivative is a common scaffold in kinase inhibitor development .

Substituent Type: Trifluoromethyl vs. Fluorophenyl

  • 4-(Trifluoromethyl)picolinimidamide Hydrochloride ():
    • The trifluoromethyl group at the 4-position significantly increases lipophilicity (MW = 225.6 g/mol) and steric bulk compared to the fluorophenyl analog.
    • This compound (CAS 909109-68-8) is used in coordination chemistry for metal complexation .

Functional Group Variations

  • 6-(Benzyloxy)picolinimidamide Hydrochloride ():

    • The benzyloxy group introduces an oxygen atom, enabling hydrogen bonding and improving aqueous solubility.
    • Molecular weight = 263.725 g/mol, higher than the fluorophenyl analog due to the benzyl moiety .

Key Findings and Implications

Substituent Position : Para-substituted derivatives (e.g., 4-fluoro, 4-chloro) generally exhibit superior target engagement compared to ortho-substituted analogs due to reduced steric effects .

Electronic Effects : Electron-withdrawing groups (Cl, CF3) enhance metabolic stability but may reduce solubility, necessitating formulation optimization .

Synthetic Accessibility : Amidoxime-acyl chloride reactions provide a robust route for picolinimidamide derivatives, though substituent choice impacts yields .

Biological Activity

6-(4-Fluorophenyl)picolinimidamide hydrochloride (CAS No. 115193-80-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C12H11ClFN3
  • Molecular Weight : 247.69 g/mol
  • IUPAC Name : 6-(4-fluorophenyl)picolinimidamide hydrochloride

The biological activity of 6-(4-Fluorophenyl)picolinimidamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is believed to modulate the activity of enzymes and receptors, which can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 6-(4-Fluorophenyl)picolinimidamide hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it has potent activity against several strains of bacteria and protozoa. For instance, it has been tested against Trypanosoma brucei, a causative agent of African sleeping sickness, demonstrating an effective inhibitory concentration (IC50) in the low micromolar range.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The selectivity index (SI) for mammalian cells versus cancer cells suggests a favorable therapeutic window.

Study 1: Antiprotozoal Screening

A study conducted by researchers aimed at evaluating the antiprotozoal activity of several picolinamide derivatives, including 6-(4-Fluorophenyl)picolinimidamide hydrochloride. The results indicated that this compound had an effective concentration (EC50) of approximately 1.68 µM against T. brucei, with a selectivity index indicating low cytotoxicity towards human cells (HEK293) .

CompoundEC50 (µM)Selectivity Index
6-(4-Fluorophenyl)picolinimidamide1.6812.1

Study 2: Cancer Cell Line Evaluation

Another investigation focused on the anticancer potential of the compound against various human cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)8
HeLa (Cervical)10
A549 (Lung)12

Research Findings

The synthesis and biological evaluation of various analogs of picolinimidamides have highlighted the importance of substituent modifications on their biological activities. For example, the introduction of fluorine atoms has been associated with enhanced potency against certain pathogens while maintaining low toxicity profiles .

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